molecular formula C5H6BrF5S B6351337 1-Bromo-3-pentafluoroethylsulfanyl-propane CAS No. 1301738-95-3

1-Bromo-3-pentafluoroethylsulfanyl-propane

Cat. No.: B6351337
CAS No.: 1301738-95-3
M. Wt: 273.06 g/mol
InChI Key: JGFYYNBKLHJVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-pentafluoroethylsulfanyl-propane is an organobromine compound characterized by the presence of a bromine atom, a pentafluoroethyl group, and a sulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-pentafluoroethylsulfanyl-propane typically involves the reaction of 1-bromo-3-chloropropane with pentafluoroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-pentafluoroethylsulfanyl-propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propane derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

1-Bromo-3-pentafluoroethylsulfanyl-propane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Materials Science: Used in the development of novel materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-3-pentafluoroethylsulfanyl-propane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the pentafluoroethyl group imparts unique electronic properties to the molecule. The sulfanyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and properties.

Comparison with Similar Compounds

    1-Bromo-3-fluoropropane: Similar structure but with a fluorine atom instead of the pentafluoroethyl group.

    1-Bromo-3-chloropropane: Similar structure but with a chlorine atom instead of the pentafluoroethyl group.

    1-Bromo-3-methylsulfanyl-propane: Similar structure but with a methylsulfanyl group instead of the pentafluoroethyl group.

Uniqueness: 1-Bromo-3-pentafluoroethylsulfanyl-propane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and materials.

Properties

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF5S/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYYNBKLHJVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(C(F)(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.